molecular formula C24H24ClN3O5S2 B2383195 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-50-5

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2383195
CAS RN: 851781-50-5
M. Wt: 534.04
InChI Key: SCZOWIKQNDLMGE-UHFFFAOYSA-N
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Description

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24ClN3O5S2 and its molecular weight is 534.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivities

  • Anticancer and Enzyme Inhibition : Compounds similar to the specified chemical structure have been synthesized and investigated for their cytotoxic and enzyme inhibitory effects. For example, 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides showed potent inhibition against human carbonic anhydrase IX and XII, suggesting potential as anticancer agents due to their tumor selectivity and potency selectivity expression values (Gul et al., 2016).

  • Antitumor Activity : Certain derivatives displayed promising broad-spectrum antitumor activity against various cancer cell lines, indicating their potential for development into therapeutic agents (Rostom, 2006).

Molecular Docking Studies

  • COX-2 Inhibition : Molecular docking studies have been performed to understand the orientation and interaction of molecules within the active site of enzymes like cyclooxygenase-2, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Antimicrobial and Antiviral Activities

  • Antimicrobial Evaluation : Novel pyrazolopyrimidines incorporated with sulfonamide groups showed varying degrees of antimicrobial activity, highlighting the role of sulfonamide groups in enhancing antimicrobial efficacy (Alsaedi et al., 2019).

Photosensitizer for Photodynamic Therapy

  • Photodynamic Therapy : New zinc phthalocyanines substituted with sulfonamide derivative groups have been synthesized, characterized, and evaluated for their singlet oxygen quantum yield, indicating potential use as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Multi-target Agents for Enzyme Inhibition

  • Acetylcholinesterase and Carbonic Anhydrase Inhibition : A novel series of derivatives were synthesized and evaluated for their inhibitory potency against acetylcholinesterase and human carbonic anhydrase I and II enzymes. These findings suggest their potential as multi-target agents for treating diseases associated with these enzymes (Yamali et al., 2020).

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O5S2/c1-3-34(29,30)27-20-10-4-17(5-11-20)23-16-24(18-6-12-21(33-2)13-7-18)28(26-23)35(31,32)22-14-8-19(25)9-15-22/h4-15,24,27H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZOWIKQNDLMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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